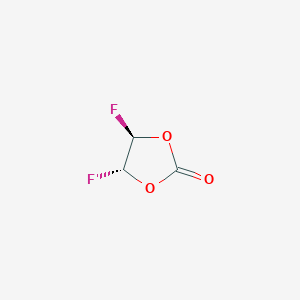
2,6-Difluoro-4-(trifluoromethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H3F5O3. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions, and a trifluoromethoxy group at the 4 position on the benzoic acid ring. It is a solid powder at ambient temperature and is known for its high purity and stability .
Métodos De Preparación
The synthesis of 2,6-Difluoro-4-(trifluoromethoxy)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced and subsequently converted into trifluoromethyl aryl ethers .
Análisis De Reacciones Químicas
2,6-Difluoro-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.
Oxidation and Reduction:
Coupling Reactions: The compound can be used in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon–carbon bonds using palladium catalysts and boron reagents.
Aplicaciones Científicas De Investigación
2,6-Difluoro-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-4-(trifluoromethoxy)benzoic acid is not well-documented. similar compounds exert their effects by inhibiting specific molecular targets, such as enzymes involved in metabolic pathways. For example, some fluorinated compounds inhibit mitochondrial electron transport at the cytochrome bc1 complex .
Comparación Con Compuestos Similares
2,6-Difluoro-4-(trifluoromethoxy)benzoic acid can be compared with other fluorinated benzoic acids, such as:
2,6-Difluorobenzoic acid: This compound has two fluorine atoms at the 2 and 6 positions but lacks the trifluoromethoxy group.
4-(Trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group at the 4 position instead of a trifluoromethoxy group.
2-(Trifluoromethyl)benzaldehyde: This compound has a trifluoromethyl group at the 2 position and an aldehyde group instead of a carboxylic acid group.
The presence of the trifluoromethoxy group in this compound makes it unique, as this group can significantly influence the compound’s reactivity and biological activity.
Propiedades
IUPAC Name |
2,6-difluoro-4-(trifluoromethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O3/c9-4-1-3(16-8(11,12)13)2-5(10)6(4)7(14)15/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVTTWPGSPGACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1',3'-Dioxospiro[1,3-thiazolidine-2,2'-indene]-4-carboxylic acid;hydrochloride](/img/structure/B8064232.png)
![5-Amino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one;hydrochloride](/img/structure/B8064246.png)
![1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane](/img/structure/B8064259.png)


![(1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid](/img/structure/B8064287.png)








